![molecular formula C21H26N2O4S B7692671 N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B7692671.png)
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide, also known as MTPCA, is a chemical compound that belongs to the piperidine family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide has been investigated for its potential as a neuroprotective agent, with studies suggesting that it may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
Target of Action
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide is a complex compound with potential therapeutic applicationsFor instance, a compound with a similar structure, 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, has been found to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
For instance, it may inhibit the activity of BACE, leading to a reduction in the formation of amyloid-beta, a protein implicated in Alzheimer’s disease . It may also modulate the activity of GSK3β, potentially influencing tau phosphorylation .
Biochemical Pathways
By inhibiting BACE, it could reduce the production of amyloid-beta, thereby affecting the amyloidogenic pathway . By modulating GSK3β, it could influence the tau phosphorylation pathway, potentially reducing the formation of neurofibrillary tangles .
Result of Action
Based on the similar compound, it could potentially reduce the formation of amyloid-beta and the phosphorylation of tau . These effects could potentially slow the progression of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide has several advantages for use in lab experiments, including its potent activity against cancer cell lines and its favorable pharmacokinetic profile. However, its complex synthesis method and high cost may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide and its potential applications in various disease states. Finally, the development of new derivatives of N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide with improved activity and selectivity may lead to the discovery of novel therapeutic agents.
Synthesemethoden
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of tosylpiperidine with 4-methoxybenzylamine. The resulting product is then treated with a carboxylic acid derivative to form the final compound. The overall process is complex and requires careful optimization to obtain high yields and purity.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-3-9-20(10-4-16)28(25,26)23-13-11-18(12-14-23)21(24)22-15-17-5-7-19(27-2)8-6-17/h3-10,18H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZMVUCMJJDENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.